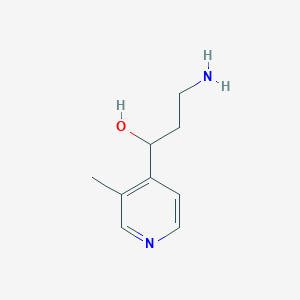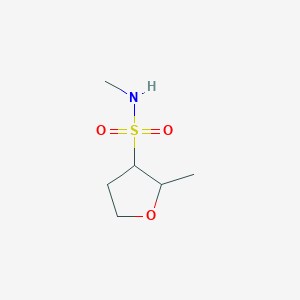
N,2-Dimethyloxolane-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dimethyloxolane-3-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2). Sulfonamides are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides, including N,2-Dimethyloxolane-3-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines can vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Industrial Production Methods
Industrial production of sulfonamides typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
化学反応の分析
Types of Reactions
N,2-Dimethyloxolane-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
N,2-Dimethyloxolane-3-sulfonamide has several scientific research applications, including:
作用機序
The mechanism of action of N,2-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
類似化合物との比較
Similar Compounds
Similar compounds to N,2-Dimethyloxolane-3-sulfonamide include other sulfonamide derivatives such as:
Sulfanilamide: A well-known antibacterial agent.
Sulfamethoxazole: Used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
This compound is unique due to its specific structure, which includes an oxolane ring and a sulfonamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
N,2-dimethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5-6(3-4-10-5)11(8,9)7-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
AICQKDJTUCERRW-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


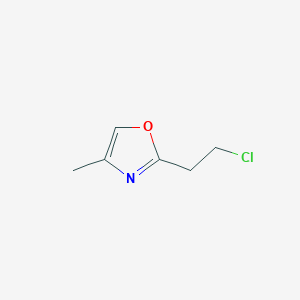
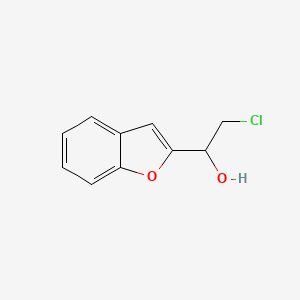
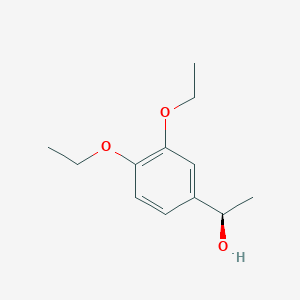
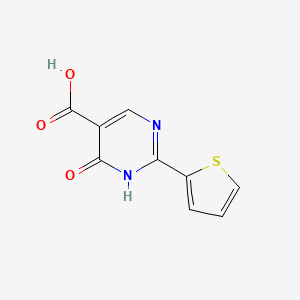
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
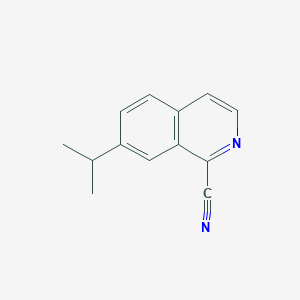

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
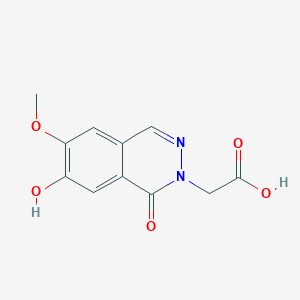
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

